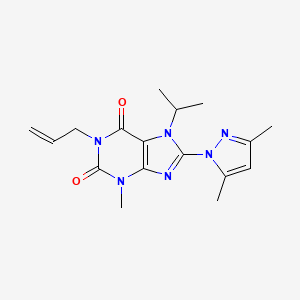

![molecular formula C18H21N5O3 B2529283 1,3-二甲基-8-[3-(甲基乙氧基)苯基]-1,3,5-三氢咪唑烷并[1,2-h]嘌呤-2,4-二酮 CAS No. 959237-85-5](/img/structure/B2529283.png)

1,3-二甲基-8-[3-(甲基乙氧基)苯基]-1,3,5-三氢咪唑烷并[1,2-h]嘌呤-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione" is a derivative of imidazolidine and purine, which are heterocyclic compounds with potential biological activity. The imidazole and purine scaffolds are commonly found in a variety of pharmacologically active molecules, and modifications to these structures can lead to compounds with diverse biological properties.

Synthesis Analysis

The synthesis of imidazole derivatives, which are precursors to purines, has been explored through novel routes. One such route involves the Thorpe-Ziegler cyclization of appropriate dinitriles, leading to the formation of imidazoles that can be further used to synthesize purines and related compounds . This method has enabled the preparation of derivatives that were not accessible by other methods, indicating the versatility and potential of this synthetic approach for generating novel compounds.

Molecular Structure Analysis

The molecular structure and electronic configuration of related imidazolidine derivatives have been studied using ab-initio computational modeling and spectrophotometric techniques . These studies provide insights into the geometry and electronic structure of the molecules, which are crucial for understanding their structure-activity relationships. For instance, the presence of methyl substitution has been shown to affect the extent of intermolecular hydrogen bonding, which is significant for the anticonvulsant properties of these compounds .

Chemical Reactions Analysis

The reactivity of imidazolidine derivatives in forming new ring systems has been demonstrated through various chemical reactions. For example, intramolecular alkylation has been used to synthesize new imidazo[1,2,3-cd]purine derivatives . Additionally, the condensation of aminoguanidine and semicarbazide with imidazolidine derivatives has led to the formation of imidazo[4,5-e]-1,2,4-triazines . These reactions highlight the chemical versatility of imidazolidine and purine derivatives in forming complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine and purine derivatives are influenced by their molecular structure. For instance, the dihedral angles between the benzene rings and the imidazole ring affect the planarity of the molecule, which can influence its physical properties and biological activity . The HOMO-LUMO energy gap is another important property that indicates the thermodynamic stability of the molecule and its potential to be carried over during commercial drug manufacturing .

科学研究应用

合成和结构分析

1,3-二甲基-8-[3-(甲基乙氧基)苯基]-1,3,5-三氢咪唑烷并[1,2-h]嘌呤-2,4-二酮是一种与一类稠合嘌呤二酮相关的化合物,该类化合物已通过各种化学途径合成。例如,新的噻二氮杂卓-稠合嘌呤环系合成的完成是通过从巯基-二甲基-二氢-嘌呤二酮衍生物开始的多步骤过程(Hesek & Rybár, 1994)。此合成途径突出了嘌呤衍生物在化学合成中的复杂性和多功能性。

药理学探索

嘌呤衍生物因其药理特性而被广泛探索。具体来说,已合成并评估了咪唑并[2,1-f]嘌呤-2,4-二酮的衍生物在临床前模型中的潜在抗焦虑和抗抑郁活性。初步研究表明,某些衍生物表现出显着的抗焦虑样活性,表明它们作为治疗剂的潜力(Zagórska 等,2009)。这些研究对于理解嘌呤衍生物的生物活性潜力和指导新治疗剂的开发至关重要。

分子设计和活性

新型嘌呤衍生物的设计和合成已由构效关系 (SAR) 研究指导,旨在增强其生物活性。例如,4-烷基-或 4-苯基-7-甲基-1,2-二氢-7H-咪唑并[1,2,3-cd]嘌呤-6,8-二酮的合成证明了分子结构与潜在药理活性之间的复杂关系,为设计更有效的化合物提供了见解(Simo 等,1998)。

抗病毒和抗癌潜力

对嘌呤衍生物的抗病毒和抗癌活性的研究显示出有希望的结果。例如,新型咪唑并[1,2-a]-s-三嗪核苷的合成及其对各种病毒株的评估显示出中等活性,表明它们作为抗病毒剂的潜力(Kim 等,1978)。同样,含噻唑烷二酮的取代吡啶和嘌呤的合成及其降血糖和降血脂活性的评估证明了嘌呤衍生物在治疗代谢紊乱中的治疗潜力(Kim 等,2004)。

属性

IUPAC Name |

2,4-dimethyl-6-(3-propan-2-yloxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-11(2)26-13-7-5-6-12(10-13)22-8-9-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h5-7,10-11H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJRXGDUBPMWEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)

![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)

![[(4S)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2529204.png)

![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)

![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)

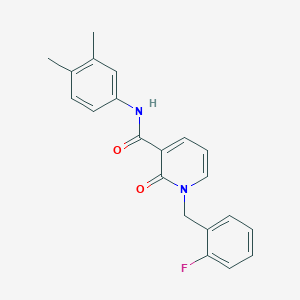

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)

![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)

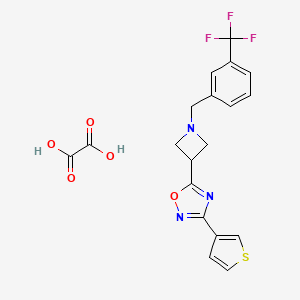

![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)

![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)